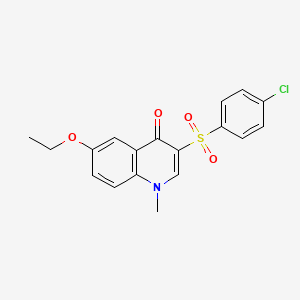
3-((4-chlorophenyl)sulfonyl)-6-ethoxy-1-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((4-chlorophenyl)sulfonyl)-6-ethoxy-1-methylquinolin-4(1H)-one” is a complex organic molecule. It contains a quinolinone core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The quinolinone is substituted at the 3-position with a (4-chlorophenyl)sulfonyl group and at the 6-position with an ethoxy group. It also has a methyl group at the 1-position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the ethoxy group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. These properties could be predicted using computational methods or determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of compounds related to 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-1-methylquinolin-4(1H)-one often involves multi-step reactions, including the use of chlorosulfonic acid and ammonia gas for introducing sulfonyl groups and achieving specific structural configurations Hayun, M. Hanafi, Arry Yanuar, S. Hudiyono, 2012. Advanced techniques like X-ray crystallography, NMR, and mass spectrometry are employed for structural confirmation and analysis S. Fatma, A. Bishnoi, A. Verma, Ramesh Singh, A. Srivastava, 2017.
Potential Anticancer Activity
- Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity. These compounds demonstrated promising activity against lung, HeLa, colorectal, and breast cancer cell lines, indicating potential therapeutic applications M. Ghorab, M. Alsaid, M. Al-Dosari, Y. M. Nissan, Abdullah A Al-Mishari, 2016.
Antimicrobial Potential
- The synthesis and characterization of new quinazolines with potential antimicrobial properties have been explored. These compounds have been screened against various bacteria and fungi, showing effectiveness in inhibiting microbial growth N. Desai, P. N. Shihora, D. Moradia, 2007. This indicates a potential application in developing new antimicrobial agents.
Photosensitized Oxidation and Molecular Interactions
- Research on the photosensitized oxidation of alkyl phenyl sulfoxides has provided insights into the C-S bond cleavage in radical cations. These studies contribute to the understanding of molecular interactions and reaction mechanisms under photoexcitation E. Baciocchi, T. Del Giacco, O. Lanzalunga, P. Mencarelli, B. Procacci, 2008. Such knowledge is crucial for the development of novel photocatalytic processes and materials.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that compounds involved in sm cross-coupling reactions can influence a variety of biochemical pathways due to their ability to form new carbon–carbon bonds .
Result of Action
The ability of similar compounds to form new carbon–carbon bonds via sm cross-coupling reactions suggests that they could potentially modify the structure of target molecules, leading to changes in their function .
Action Environment
It’s worth noting that the conditions under which sm cross-coupling reactions occur are exceptionally mild and functional group tolerant , suggesting that similar compounds might also exhibit stability under a variety of environmental conditions.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-3-24-13-6-9-16-15(10-13)18(21)17(11-20(16)2)25(22,23)14-7-4-12(19)5-8-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMWTLBUWPUHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

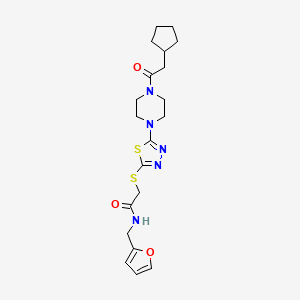
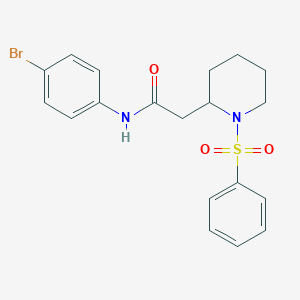
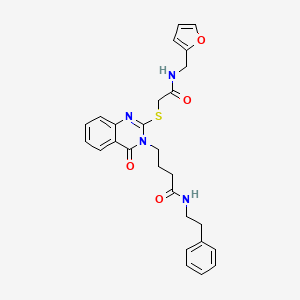
![2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2807935.png)

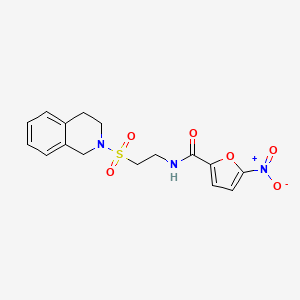
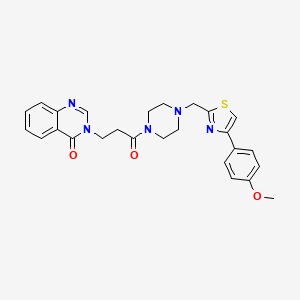
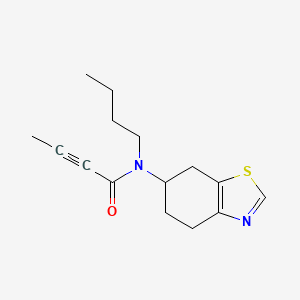
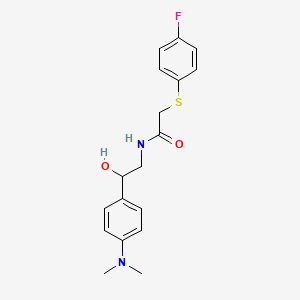
![5-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2807946.png)
![5-chloro-2-(methylsulfanyl)-N-[6-(piperidin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2807948.png)

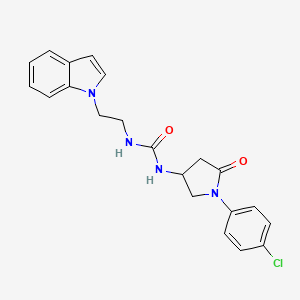
![4-methyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B2807954.png)